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molecular formula C9H6Cl3NO2 B8560979 5-Chloro-N-(2,2-dichloroethenyl)-2-hydroxybenzamide CAS No. 62513-75-1

5-Chloro-N-(2,2-dichloroethenyl)-2-hydroxybenzamide

Cat. No. B8560979
M. Wt: 266.5 g/mol
InChI Key: VCIAQXHGZYZOMU-UHFFFAOYSA-N
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Patent
US04055640

Procedure details

Thirty (30) g (0.09 mol) of N-(1'-hydroxy-2',2',2'-trichloroethyl)-5-chlorosalicylamide were dissolved in 150 ml of acetic acid. Nine point two (9.2) g (0.14 mol) of zinc powder were added into the solution under stirring at the temperature from 20° C to 40° C and the reaction was continued for 4 hours at the same temperature. The temperature was finally raised at 80° C and then excess zinc was removed by filtration. The filtrate was cooled to obtain 28g of crystals of N-(2',2'-dichlorovinyl)5-chloro salicylamide was obtained. Melting point of it was 208° C-210° C.
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 9.2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.14 mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([NH:7][C:8](=[O:17])[C:9]1[C:10](=[CH:12][CH:13]=[C:14]([Cl:16])[CH:15]=1)[OH:11])[C:3](Cl)([Cl:5])[Cl:4]>C(O)(=O)C.[Zn]>[Cl:5][C:3]([Cl:4])=[CH:2][NH:7][C:8](=[O:17])[C:9]1[C:10](=[CH:12][CH:13]=[C:14]([Cl:16])[CH:15]=1)[OH:11]

Inputs

Step One
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.09 mol
Type
reactant
Smiles
OC(C(Cl)(Cl)Cl)NC(C=1C(O)=CC=C(C1)Cl)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
( 9.2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.14 mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
under stirring at the temperature from 20° C to 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess zinc was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(=CNC(C=1C(O)=CC=C(C1)Cl)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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